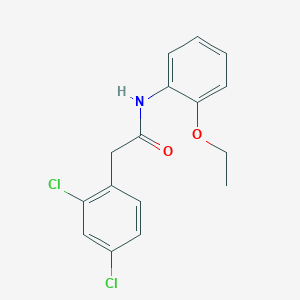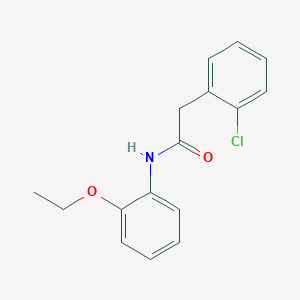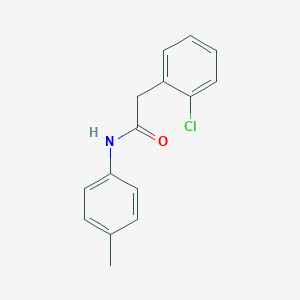
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide, commonly known as DFB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of DFB is not fully understood, but it is believed to act through multiple pathways. DFB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in various physiological processes. DFB also modulates the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport. DFB also inhibits the activity of MMPs, which play a crucial role in tissue remodeling and angiogenesis. Moreover, DFB has been found to modulate the expression of genes involved in inflammation, apoptosis, and immune response.
実験室実験の利点と制限
DFB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high potency and selectivity towards its targets, making it a valuable tool for studying various physiological processes. However, DFB also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For research on DFB include investigating its efficacy in animal models of cancer, inflammation, and autoimmune disorders. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and pharmacokinetics of DFB. Furthermore, the identification of new targets and pathways of DFB can expand its therapeutic potential.
合成法
DFB can be synthesized by reacting 2,3-dimethylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DFB as a white solid that can be purified by recrystallization. The chemical structure of DFB can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DFB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, DFB has been found to modulate the immune system by regulating the differentiation and activation of T cells.
特性
製品名 |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H14FNO2S |
分子量 |
279.33 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-5-3-8-14(11(10)2)16-19(17,18)13-7-4-6-12(15)9-13/h3-9,16H,1-2H3 |
InChIキー |
ZODRPKBOJPQTIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
正規SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)







![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)


